2-Methyl-1-(2-phosphanylethyl)-1H-imidazole
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Overview
Description
2-Methyl-1-(2-phosphanylethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of a methyl group at the second position and a phosphanylethyl group at the first position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-phosphanylethyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylimidazole and a suitable phosphanylethylating agent.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and efficiency. The process may include continuous flow reactors and automated purification systems to streamline production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-phosphanylethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphanylethyl group to different functional groups.
Substitution: The imidazole ring can participate in substitution reactions, where the methyl or phosphanylethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Methyl-1-(2-phosphanylethyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-phosphanylethyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The phosphanylethyl group can participate in coordination with metal ions, while the imidazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Lacks the phosphanylethyl group, making it less versatile in coordination chemistry.
2-Phenylimidazole: Contains a phenyl group instead of a phosphanylethyl group, leading to different chemical properties and applications.
2-Methylimidazole: Similar structure but without the phosphanylethyl group, resulting in different reactivity and applications.
Uniqueness
2-Methyl-1-(2-phosphanylethyl)-1H-imidazole is unique due to the presence of both a methyl and a phosphanylethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
923271-60-7 |
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Molecular Formula |
C6H11N2P |
Molecular Weight |
142.14 g/mol |
IUPAC Name |
2-(2-methylimidazol-1-yl)ethylphosphane |
InChI |
InChI=1S/C6H11N2P/c1-6-7-2-3-8(6)4-5-9/h2-3H,4-5,9H2,1H3 |
InChI Key |
YJWQNZTULOCKDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCP |
Origin of Product |
United States |
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